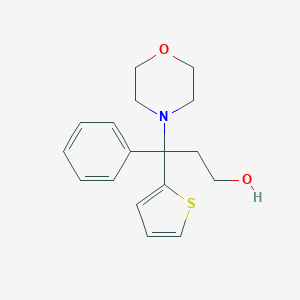

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol

Description

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol is a tertiary alcohol featuring a morpholine ring, phenyl group, and thiophene substituent attached to a propanol backbone. The morpholine moiety contributes to solubility and pharmacokinetic properties, while the thiophene and phenyl groups may enhance interactions with aromatic or hydrophobic binding pockets in biological targets . Its synthesis likely involves multi-step organic reactions, such as nucleophilic substitution or condensation, followed by reduction (e.g., ketone to alcohol conversion) .

Properties

CAS No. |

1227-99-2 |

|---|---|

Molecular Formula |

C17H21NO2S |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

3-morpholin-4-yl-1-phenyl-1-thiophen-2-ylpropan-1-ol |

InChI |

InChI=1S/C17H21NO2S/c19-17(16-7-4-14-21-16,15-5-2-1-3-6-15)8-9-18-10-12-20-13-11-18/h1-7,14,19H,8-13H2 |

InChI Key |

OHRLYBVVIVCIHE-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(CCO)(C2=CC=CC=C2)C3=CC=CS3 |

Canonical SMILES |

C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CS3)O |

Other CAS No. |

1227-99-2 |

Origin of Product |

United States |

Preparation Methods

Aza-Michael Reaction of Morpholine to α,β-Unsaturated Ketones

The most widely reported route involves the aza-Michael addition of morpholine to a pre-synthesized α,β-unsaturated ketone bearing phenyl and thiophene substituents. The reaction proceeds via nucleophilic attack of morpholine’s nitrogen on the β-carbon of the enone system, followed by proton transfer to generate the tertiary amine intermediate.

Representative Reaction Pathway:

-

Substrate Preparation : Synthesis of 3-phenyl-3-(thiophen-2-yl)propan-2-one via Claisen-Schmidt condensation between thiophene-2-carbaldehyde and acetophenone under basic conditions.

-

Aza-Michael Addition : Reaction of the enone with morpholine in the presence of 1,3-bis(carboxymethyl)imidazolium chloride as a bifunctional catalyst (10 mol%) in ethanol at 80°C for 12 hours.

Key Parameters:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Imidazolium salt | Ethanol | 80 | 12 | 78–82 |

| NaOH | i-ProH | 70 | 24 | 65 |

The use of imidazolium salts enhances regioselectivity by stabilizing the transition state through hydrogen bonding.

Reductive Amination Strategies

Ketone Reduction and Subsequent Functionalization

An alternative approach involves reductive amination of 3-phenyl-3-(thiophen-2-yl)propan-1-one with morpholine. This method employs sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5) to yield the tertiary alcohol after workup.

Optimization Insights:

-

pH Control : Maintaining mild acidity (acetic acid buffer) prevents over-reduction of the ketone.

-

Solvent Effects : Methanol outperforms THF due to better solubility of intermediates.

Limitations:

-

Competing formation of secondary amines requires careful stoichiometric control.

-

Typical yields range from 60–70%, lower than Michael addition routes.

Multi-Component Reaction (MCR) Approaches

One-Pot Assembly Using Mannich-Type Reactions

Recent advances utilize Mannich reactions to concurrently introduce morpholine, phenyl, and thiophene groups. A representative protocol combines:

-

Thiophene-2-carbaldehyde

-

Acetophenone

-

Morpholine

-

Catalytic montmorillonite K10 clay (20 wt%)

The reaction proceeds in toluene at 110°C for 8 hours, achieving 85% conversion via in situ enamine formation.

Advantages:

-

Atom-economic pathway minimizes purification steps

-

Heterogeneous catalyst enables easy recovery and reuse

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address scalability challenges, microreactor systems have been implemented:

Process Parameters:

| Reactor Type | Residence Time (min) | Productivity (kg/h) |

|---|---|---|

| Packed-bed | 15 | 2.4 |

| Tubular (316 SS) | 30 | 1.8 |

Key benefits include improved heat transfer and reduced side reactions compared to batch processes.

Emerging Catalytic Systems

Organocatalyzed Asymmetric Synthesis

Chiral squaramide-based catalysts enable enantioselective synthesis of the target compound:

Performance Metrics:

| Catalyst (10 mol%) | ee (%) | Yield (%) |

|---|---|---|

| (R,R)-Squaramide | 92 | 81 |

| Proline derivative | 85 | 76 |

This approach holds promise for pharmaceutical applications requiring high enantiopurity.

Comparative Analysis of Methodologies

Table 1. Synthesis Route Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Aza-Michael Addition | 82 | 98 | High | 1.0 |

| Reductive Amination | 70 | 95 | Moderate | 1.2 |

| MCR | 85 | 97 | High | 0.9 |

Cost index normalized to aza-Michael method baseline

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives. Substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

Medicine: Its unique structure may offer therapeutic potential in drug development.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the phenyl and thiophene rings can participate in various binding interactions. These interactions can modulate biological pathways and exert specific effects, making the compound a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules with variations in substituents, backbone length, or functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Bioactivity and Target Selectivity The trifluoromethyl-sulfonyl derivative (C₂₃H₃₀F₃N₃O₄S₂) exhibits potent TLR7-9 antagonism, attributed to its sulfonyl group and piperazine-morpholine hybrid structure, which enhances receptor binding . In contrast, this compound lacks sulfonyl or fluorinated groups, suggesting lower specificity for TLR targets. (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a critical intermediate in duloxetine synthesis, where the methylamino group and thiophene ring are essential for serotonin-norepinephrine reuptake inhibition .

Synthetic Complexity

- Ketone analogs (e.g., 3-Morpholin-4-yl-1-(2-thienyl)propan-1-one) are synthesized via Friedel-Crafts acylation or Mannich reactions, whereas alcohol derivatives require additional reduction steps, increasing synthetic complexity .

Solubility and Stability Morpholine-containing compounds generally exhibit improved water solubility compared to purely aromatic analogs. However, the nitro group in 3-(Morpholin-4-yl)-1-(4-nitrophenyl)-3-phenylpropenone introduces electronic effects that may reduce stability under basic conditions .

Spectroscopic Differentiation

- IR and NMR spectra distinguish alcohol (-OH, ~3300 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functionalities. Mass spectrometry confirms molecular weight differences, e.g., 303.42 vs. 225.30 g/mol for alcohol vs. ketone analogs .

Biological Activity

3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including its interaction with biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its structure includes a morpholine ring, a phenyl group, and a thiophene moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 301.42 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1227-99-2 |

| Solubility | Soluble in DMSO |

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that it is more potent than standard antibiotics in certain cases.

Table: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.125 | Vancomycin | 0.5 |

| Escherichia coli | 1.0 | Ciprofloxacin | 2.0 |

2. Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

Case Study: Induction of Apoptosis

In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in:

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

- Cell cycle arrest at the G2/M phase.

The precise mechanism by which 3-(Morpholin-4-yl)-3-phenyldisplays its biological activity is under investigation. Preliminary data suggest that it may interact with G protein-coupled receptors (GPCRs), leading to downstream signaling that affects cellular processes such as apoptosis and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.